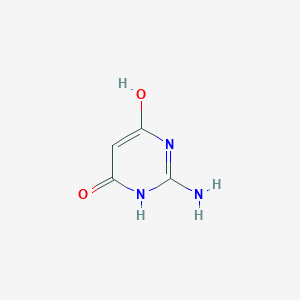

2-Amino-4,6-dihydroxypyrimidine

Vue d'ensemble

Description

2-Amino-4,6-dihydroxypyrimidine is a hydroxypyrimidine . It is a white solid and acts as an intermediate in the production of antimicrobial guanylsulfonamides . It also acts as an intermediate in pharmaceuticals and agrochemicals .

Synthesis Analysis

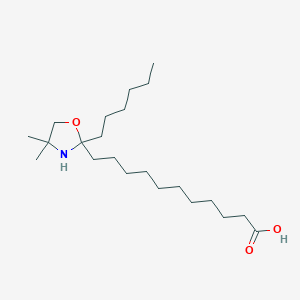

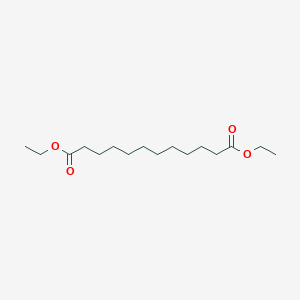

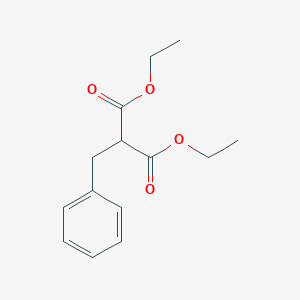

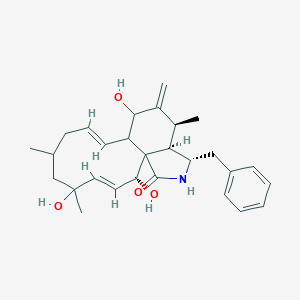

The synthesis of 2-Amino-4,6-dihydroxypyrimidine involves a freshly-prepared sodium methoxide solution in methanol being added to a flask containing guanidine hydrochloride . Dimethyl malonate is slowly added and the mixture is heated under reflux for about 2-3 hours . After evaporation of the solvent under reduced pressure, the resulting white solid is dissolved in a minimum amount of water and the pH adjusted to 6 with 10% HCl .

Molecular Structure Analysis

The molecular formula of 2-Amino-4,6-dihydroxypyrimidine is C4H5N3O2 . The molecular weight is 127.1 . The InChIKey is AUFJTVGCSJNQIF-UHFFFAOYSA-N .

Chemical Reactions Analysis

2-Amino-4,6-dihydroxypyrimidine is obtained through cyclization reaction of guanidine nitrate and diethyl malonate .

Physical And Chemical Properties Analysis

2-Amino-4,6-dihydroxypyrimidine has a melting point of >300 °C . Its boiling point is 235.85°C (rough estimate) and its density is 1.4748 (rough estimate) . It is soluble in aqueous alkali .

Applications De Recherche Scientifique

Synthesis of Bicyclic 6 + 6 Systems

2-Amino-4,6-dihydroxypyrimidine is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These are types of bicyclic [6 + 6] systems, which have been applied on a large scale in the medical and pharmaceutical fields .

Production of Antimicrobial Guanylsulfonamides

2-Amino-4,6-dihydroxypyrimidine acts as an intermediate in the production of antimicrobial guanylsulfonamides . These compounds have potential applications in the treatment of various bacterial infections.

Intermediate in Pharmaceuticals

This compound also serves as an intermediate in the production of various pharmaceuticals . The specific pharmaceuticals that use this compound as an intermediate can vary widely, depending on the desired end product.

Intermediate in Agrochemicals

In addition to its role in pharmaceuticals, 2-Amino-4,6-dihydroxypyrimidine is also used as an intermediate in the production of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.

Anticaries Activity

2-Amino-4,6-dihydroxypyrimidine has been studied for its anticaries activity . Specifically, the compound 2-amino-4,6-dihydroxypyrimidinium hexafluorosilicate has been shown to decrease the number of caries lesions by 45.5% and has high anticaries efficacy, five times greater than that of sodium fluoride .

Synthesis of Pyrimidopyrimidines

2-Amino-4,6-dihydroxypyrimidine is used in the synthesis of pyrimidopyrimidines . These compounds have potential for use against in vitro HBV DNA replication inhibition and as nucleoside transport inhibitors .

Mécanisme D'action

Target of Action

2-Amino-4,6-dihydroxypyrimidine primarily targets the dental caries . It has been found to have a significant impact on the biochemical parameters of the dental pulp and periodontium . It also inhibits immune-activated nitric oxide production .

Mode of Action

The compound interacts with its targets by hydrolyzing in saliva to generate soluble forms of silicon dioxide, which catalyze the precipitation of calcium phosphate . This leads to prolonged occlusion of dentin tubules . It also inhibits immune-activated nitric oxide production .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-4,6-dihydroxypyrimidine are primarily related to the mineralization of teeth . The compound’s action leads to the precipitation of calcium phosphate, which contributes to the mineralization process .

Pharmacokinetics

It is known that the compound is found in feces , suggesting that it is excreted through the digestive system.

Result of Action

The action of 2-Amino-4,6-dihydroxypyrimidine results in a decrease in the number of caries lesions by 45.5% . It has high anticaries efficacy, five times greater than that of sodium fluoride . It also inhibits immune-activated nitric oxide production .

Action Environment

The action of 2-Amino-4,6-dihydroxypyrimidine is influenced by environmental factors such as the presence of saliva, which is necessary for the compound to hydrolyze and exert its anticaries effect

Safety and Hazards

Orientations Futures

2-Amino-4,6-dihydroxypyrimidine is used in the production of antimicrobial guanylsulfonamides . It is also used as an intermediate in pharmaceuticals and agrochemicals . It is used in the production of sulfosulphuron in agricultural soil . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

Propriétés

IUPAC Name |

2-amino-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFJTVGCSJNQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56-09-7, 4425-67-6 | |

| Record name | 2-Amino-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dihydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dihydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-amino-6-hydroxy-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminopyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

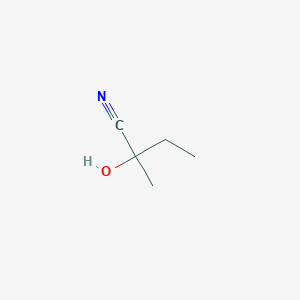

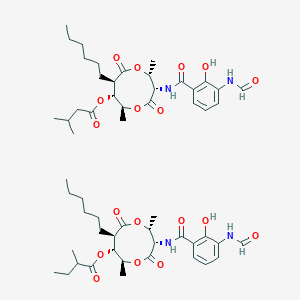

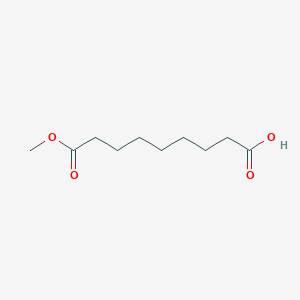

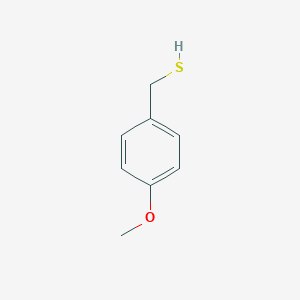

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.